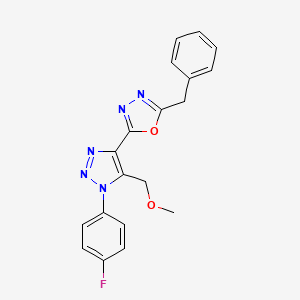
2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a benzyl group, a fluorophenyl group, a methoxymethyl group, a 1,2,3-triazole ring, and a 1,3,4-oxadiazole ring .
Synthesis Analysis
While the specific synthesis route for this compound is not available, it likely involves the formation of the 1,2,3-triazole ring and the 1,3,4-oxadiazole ring, which are common structures in heterocyclic chemistry .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole and 1,3,4-oxadiazole rings are five-membered heterocycles, which can contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学的研究の応用
Antimicrobial and Antitubercular Activities
Research into 1,3,4-oxadiazole derivatives has shown promising antimicrobial and antitubercular activities. These compounds exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. Their structure-activity relationship analysis suggests that the presence of certain substituents can enhance their biological activities, offering a pathway for the design of new therapeutic agents (Shingare et al., 2018; Bektaş et al., 2007).
Neuroprotective Effects
Some 1,3,4-oxadiazole derivatives have been evaluated for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Compounds exhibiting high cell viability in models of amyloid-beta-induced toxicity point to their potential in treating neurodegenerative diseases, suggesting that modifications to the 1,3,4-oxadiazole core can lead to effective agents for managing conditions like Alzheimer's (Mei et al., 2017).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives have shown effective nematocidal activities against plant pathogens, indicating their potential as agricultural chemicals. These compounds could serve as leads for the development of new pesticides, offering an alternative to traditional nematocidal agents (Liu et al., 2022).
Optical and Electronic Materials
1,3,4-Oxadiazole derivatives have also been explored for their optical and electronic properties, including their use in nonlinear optical materials and fluorescent chemosensors. These compounds exhibit potential for applications in optoelectronics and sensing technologies, highlighting the versatility of the 1,3,4-oxadiazole scaffold in materials science (Chandrakantha et al., 2011; Cao et al., 2015).
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Such studies could provide valuable insights into its potential applications, particularly in the field of medicinal chemistry .
特性
IUPAC Name |
2-benzyl-5-[1-(4-fluorophenyl)-5-(methoxymethyl)triazol-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-26-12-16-18(22-24-25(16)15-9-7-14(20)8-10-15)19-23-21-17(27-19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPZUGBBFMJZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2609729.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2609731.png)

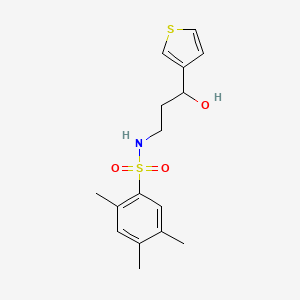
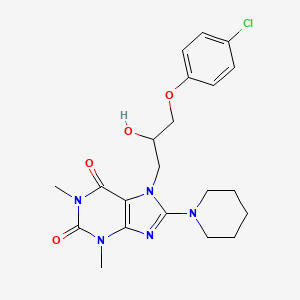
![Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2609739.png)
![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)

![N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2609745.png)
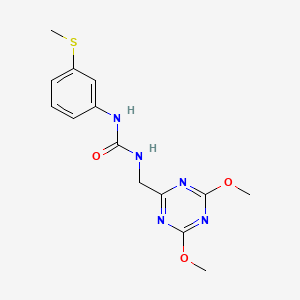
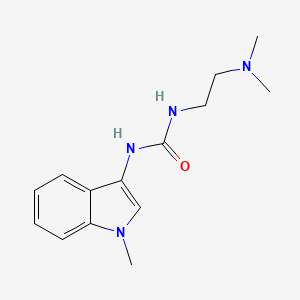
![(4-((4-fluorobenzyl)thio)-2-(2-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2609749.png)